molecular formula C16H18N2O2S B2943474 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1203166-06-6

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2943474
CAS No.: 1203166-06-6
M. Wt: 302.39
InChI Key: ADNCFCZNWNJNPK-UHFFFAOYSA-N
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Description

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a chemical compound with potential therapeutic applications. It is characterized by its unique molecular structure, which includes a methoxy group, an isoquinoline ring, a thioether linkage, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the isoquinoline core. Subsequent steps include the formation of the thioether linkage and the incorporation of the pyrrolidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and exploring its reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone has shown promise in several scientific research applications. Its biological activity makes it a candidate for drug development, particularly in the fields of chemistry, biology, medicine, and industry

  • Chemistry: As a reagent or intermediate in organic synthesis.

  • Biology: Studying its effects on cell function and signal transduction pathways.

  • Medicine: Investigating its therapeutic potential for various diseases.

  • Industry: Utilizing its properties in the development of new materials or processes.

Mechanism of Action

The mechanism by which 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic outcomes. Further research is needed to fully elucidate the detailed mechanisms and pathways involved.

Comparison with Similar Compounds

2-((5-Methoxyisoquinolin-1-yl)thio)-1-(pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone. While both compounds share structural similarities, their unique substituents and functional groups result in different biological activities and applications. The uniqueness of this compound lies in its specific molecular arrangement and the resulting effects on biological systems.

List of Similar Compounds

  • 2-((5-Methoxyisoquinolin-1-yl)thio)-1-(4-methoxyphenyl)ethanone

  • Other isoquinoline derivatives with varying substituents

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and advancements in synthesis methods will continue to expand its utility and impact.

Properties

IUPAC Name

2-(5-methoxyisoquinolin-1-yl)sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-20-14-6-4-5-13-12(14)7-8-17-16(13)21-11-15(19)18-9-2-3-10-18/h4-8H,2-3,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNCFCZNWNJNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CN=C2SCC(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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